molecular formula C9H13IN2O2 B2856427 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid CAS No. 1491130-69-8

4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2856427
CAS No.: 1491130-69-8
M. Wt: 308.119
InChI Key: WNHMDMBQOCAODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position, an isopentyl group at the 3-position, and a carboxylic acid group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The iodine and isopentyl groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to identify the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-isopentyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the iodine substitution.

    4-chloro-3-isopentyl-1H-pyrazole-5-carboxylic acid: Chlorine instead of iodine.

    4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid: Bromine instead of iodine.

Uniqueness

The presence of the iodine atom at the 4-position makes 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid unique, as iodine can significantly influence the compound’s reactivity and biological activity. The isopentyl group also contributes to its distinct chemical and physical properties .

Properties

IUPAC Name

4-iodo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHMDMBQOCAODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=C(C(=NN1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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